N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
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Overview
Description
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound characterized by the presence of trifluoromethyl groups, hydroxyl groups, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, including the introduction of trifluoromethyl groups and the formation of amide bonds. Common synthetic routes may include:
Formation of the Hydroxyphenylpropyl Intermediate: This step involves the reaction of a phenylpropyl precursor with a trifluoromethylating agent under controlled conditions to introduce the trifluoromethyl group and hydroxyl group.
Amide Bond Formation: The hydroxyphenylpropyl intermediate is then reacted with an ethanediamide derivative, which contains the 4-(trifluoromethoxy)phenyl group, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide bonds can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and aromatic rings may facilitate binding to proteins or enzymes, modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester
- sodium 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propane-1-sulfonate
Uniqueness
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to the combination of trifluoromethyl groups, hydroxyl groups, and aromatic rings, which confer distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various applications.
Properties
IUPAC Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F6N2O4/c19-17(20,21)16(29,11-4-2-1-3-5-11)10-25-14(27)15(28)26-12-6-8-13(9-7-12)30-18(22,23)24/h1-9,29H,10H2,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYXRWWTXFQGJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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